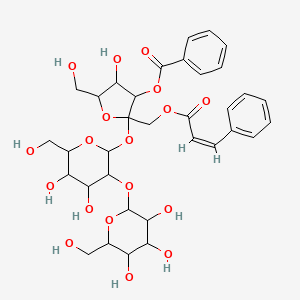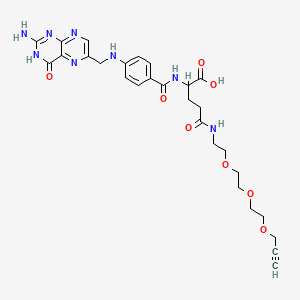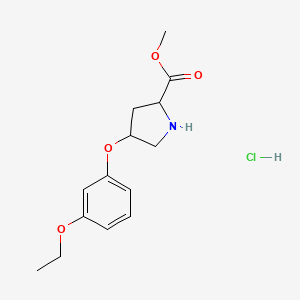
1-Decane-d21-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decane-d21-thiol is a deuterated analog of 1-Decanethiol, a compound belonging to the class of alkylthiols. The molecular formula for this compound is C10H21DS, where deuterium (D) replaces hydrogen atoms. This compound is primarily used in scientific research due to its unique properties, including its ability to form self-assembled monolayers on various substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decane-d21-thiol can be synthesized through the deuteration of 1-Decanethiol. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific conditions. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: While the industrial production of this compound is not as common as its non-deuterated counterpart, it can be produced in specialized facilities equipped to handle deuterium gas and the necessary catalysts. The process involves similar steps as the laboratory synthesis but on a larger scale, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decane-d21-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the thiol group (-SH) is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, under basic conditions
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols
Substitution: Alkylated thiols
Applications De Recherche Scientifique
1-Decane-d21-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Decane-d21-thiol involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
1-Decanethiol: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.
1-Dodecanethiol: A longer-chain thiol with similar properties but different physical characteristics, such as melting and boiling points.
1-Octanethiol: A shorter-chain thiol, often used in studies requiring different chain lengths for comparative analysis.
Propriétés
Formule moléculaire |
C10H22S |
|---|---|
Poids moléculaire |
195.48 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecane-1-thiol |
InChI |
InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Clé InChI |
VTXVGVNLYGSIAR-SLBGAMDCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
SMILES canonique |
CCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)








![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
